molecular formula C17H16N4OS2 B2670442 2-(phenylamino)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-thiazole-4-carboxamide CAS No. 1203059-21-5

2-(phenylamino)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-thiazole-4-carboxamide

Cat. No.: B2670442
CAS No.: 1203059-21-5
M. Wt: 356.46
InChI Key: GQQAEHIUCXHFJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(phenylamino)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-thiazole-4-carboxamide features a thiazole ring substituted at position 4 with a carboxamide group linked to a 4,5,6,7-tetrahydrobenzothiazole moiety. This structure combines heterocyclic motifs (thiazole and benzothiazole) known for diverse biological activities, including kinase inhibition and antimicrobial effects .

Synthetic routes for analogous compounds (e.g., ) involve condensation reactions, such as coupling acid derivatives with amines. For instance, β-alanine derivatives react with 2-bromocyclohexanone to form tetrahydrobenzothiazole-containing structures, highlighting the versatility of cyclohexanone derivatives in benzothiazole synthesis .

Properties

IUPAC Name

2-anilino-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4OS2/c22-15(21-17-19-12-8-4-5-9-14(12)24-17)13-10-23-16(20-13)18-11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2,(H,18,20)(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQQAEHIUCXHFJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=C(S2)NC(=O)C3=CSC(=N3)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(phenylamino)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-thiazole-4-carboxamide typically involves multiple steps. One common method involves the reaction of 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine with phenyl isothiocyanate to form an intermediate, which is then cyclized to produce the final compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(phenylamino)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Pharmacological Properties

  • Antimicrobial Activity
    • Thiazole derivatives are known for their antimicrobial properties. Research indicates that compounds similar to 2-(phenylamino)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-thiazole-4-carboxamide exhibit significant antibacterial activity against various pathogens. For instance, studies have demonstrated that certain thiazole derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli .
  • Anticancer Potential
    • The compound has shown promise as an anticancer agent. A study highlighted that thiazole-based compounds can induce apoptosis in cancer cells through the modulation of various signaling pathways. Specifically, derivatives have been tested against breast cancer cell lines (e.g., MCF-7), showing efficacy comparable to standard chemotherapeutic agents like 5-fluorouracil .
  • Anticonvulsant Activity
    • Another significant application of thiazole derivatives is in the treatment of epilepsy. Research has indicated that certain thiazole compounds exhibit anticonvulsant properties in animal models. For example, a structure-activity relationship (SAR) study identified specific modifications that enhance anticonvulsant efficacy .

Case Study 1: Antimicrobial Efficacy

A recent study synthesized a series of thiazole derivatives and evaluated their antimicrobial activity against a panel of bacterial strains. The results indicated that compounds with electron-withdrawing groups on the phenyl ring exhibited enhanced antibacterial effects. The most potent derivative showed a minimum inhibitory concentration (MIC) comparable to established antibiotics .

Case Study 2: Anticancer Activity

In vitro assays were conducted on a series of thiazole derivatives against various cancer cell lines. One particular compound demonstrated an IC50 value significantly lower than that of conventional treatments, suggesting its potential as a lead compound for further development in cancer therapy .

Mechanism of Action

The mechanism of action of 2-(phenylamino)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The benzothiazole moiety plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Compound A : N-[(3-Methoxyphenyl)methyl]-N'-(4,5,6,7-Tetrahydro-1,3-Benzothiazol-2-yl)urea ()

  • Structure : Urea linker (-NHCONH-) instead of carboxamide (-CONH-).
  • Molecular Formula : C₁₆H₁₉N₃O₂S.
  • The 3-methoxyphenylmethyl substituent increases steric bulk and electron-donating effects versus the phenylamino group in the target.

Compound B : 3-[(4-Methoxyphenyl)(4,5,6,7-Tetrahydro-1,3-Benzothiazol-2-yl)Amino]Propanoic Acid ()

  • Structure: Propanoic acid chain replaces the thiazole-carboxamide moiety.
  • Key Differences: The carboxylic acid group introduces acidity (pKa ~4-5), affecting ionization state under physiological conditions.

Compound C : N-Benzyl-2-Chloro-N-(4,5,6,7-Tetrahydro-1,3-Benzothiazol-2-yl)Acetamide ()

  • Structure : Chloroacetamide group with benzyl substitution.
  • Key Differences: The chloroacetamide moiety may confer electrophilic reactivity, unlike the stable carboxamide in the target. Benzyl substitution enhances lipophilicity (logP ~3.5) compared to the phenylamino group.

Spectral and Physicochemical Properties

Property Target Compound Compound A (Urea) Compound B (Propanoic Acid)
IR C=O Stretch ~1660–1680 cm⁻¹ (carboxamide) ~1640–1660 cm⁻¹ (urea) ~1700–1720 cm⁻¹ (carboxylic acid)
NH Stretch ~3150–3319 cm⁻¹ ~3250–3350 cm⁻¹ ~2500–2600 cm⁻¹ (S-H absent)
Molecular Weight ~370–390 g/mol (estimated) 317.41 g/mol ~350–360 g/mol (estimated)
LogP (Estimated) ~2.8–3.2 ~2.5 ~1.5–2.0
  • Key Observations :
    • The target compound’s carboxamide group exhibits a higher C=O stretch frequency than urea derivatives due to resonance stabilization differences.
    • The absence of S-H vibrations in all compounds (vs. triazole-thiones in ) confirms stable tautomeric forms .

Biological Activity

The compound 2-(phenylamino)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-thiazole-4-carboxamide is a synthetic organic molecule with potential therapeutic applications. Its structure incorporates various heterocyclic moieties known for their biological activity. This article explores the biological properties of this compound, including its mechanisms of action, efficacy against different diseases, and relevant case studies.

Chemical Structure

The compound can be represented as follows:

C14H15N3S2\text{C}_{14}\text{H}_{15}\text{N}_{3}\text{S}_{2}

This indicates the presence of two sulfur atoms in its thiazole and benzothiazole groups, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in cells. The thiazole and benzothiazole rings facilitate binding to various enzymes and receptors. Key mechanisms include:

  • Enzyme Inhibition : Compounds with similar structures have shown to inhibit enzymes involved in cancer progression and inflammation.
  • Cellular Signaling Modulation : The compound may affect pathways that regulate cell proliferation and apoptosis.

Anticancer Activity

Research indicates that derivatives of thiazole and benzothiazole exhibit significant anticancer properties. For instance:

  • In vitro Studies : The compound demonstrated cytotoxic effects against several cancer cell lines. A study using the Sulforhodamine B (SRB) assay showed that related compounds inhibited the growth of lung cancer cell lines with IC50 values ranging from 0.004 μM to 6.0 μM .
Cell Line TypeIC50 (μM)
Lung Cancer0.004
Colon Cancer6.0
Melanoma5.89

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In a study focusing on structure-activity relationships (SAR), it was found that certain analogs inhibited bacterial growth effectively:

  • Gram-positive Bacteria : The compound exhibited potent activity against strains such as Staphylococcus aureus and Streptococcus pyogenes with IC50 values below 0.01 μg/mL.

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of similar compounds in models of neurodegenerative diseases. For example:

  • Alzheimer's Disease Models : Compounds with similar structures were shown to inhibit the interaction between amyloid-beta peptide and its binding partners, suggesting a potential role in Alzheimer's treatment .

Case Study 1: Anticancer Efficacy

A study published in 2022 investigated the anticancer effects of a series of benzothiazole derivatives similar to our compound. The results indicated that these compounds significantly reduced tumor growth in xenograft models, particularly in lung and breast cancer .

Case Study 2: Antimicrobial Properties

A comprehensive evaluation of thiazole derivatives revealed that one specific derivative demonstrated high efficacy against resistant strains of E. coli, highlighting the potential for developing new antibiotics based on this scaffold.

Q & A

Basic: What are the standard synthetic protocols for preparing 2-(phenylamino)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-thiazole-4-carboxamide?

Methodological Answer:
The synthesis typically involves coupling a thiazole-4-carboxylic acid derivative with a 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine scaffold. Key steps include:

  • Amide Bond Formation : Use coupling reagents like EDCI/HOBt in anhydrous DMF or DCM under nitrogen to activate the carboxylic acid group (e.g., method A in and ).
  • Reaction Conditions : Reflux in ethanol/water mixtures (4–6 hours) with catalytic acetic acid, followed by solvent evaporation and filtration (as in ).
  • Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization from ethanol to achieve >95% purity .

Advanced: How can stereochemical control be achieved during the synthesis of thiazole-carboxamide derivatives?

Methodological Answer:
Stereochemical outcomes depend on precursor chirality and reaction conditions:

  • Chiral Auxiliaries : Use enantiomerically pure amino acids (e.g., L- or D-cysteine) to guide stereoselective cyclization, as seen in dihydrothiazole synthesis ( ).
  • Catalytic Asymmetric Synthesis : Employ copper(I) iodide and (S)-proline in azide-alkyne cycloadditions to induce axial chirality ( ).
  • Analytical Validation : Confirm stereochemistry via 1H^{1}\text{H} NMR coupling constants and chiral HPLC (e.g., reports 98–99% enantiomeric excess) .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Structural Confirmation :
    • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to verify substituent positions and ring systems (e.g., aromatic protons at δ 7.2–8.1 ppm in ).
    • Mass Spectrometry : ESI-MS or HRMS to confirm molecular weight (e.g., m/z 455.5 for a related compound in ).
  • Purity Assessment : HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to achieve ≥98% purity ( ) .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Assay Standardization : Use established cell lines (e.g., MCF-7 for anticancer assays) and normalize results to positive controls (e.g., doxorubicin).
  • Data Reprodubility : Replicate experiments under identical conditions (solvent, concentration, incubation time). For example, reports variable yields (34.5–98.7%) due to pH/temperature fluctuations.
  • Mechanistic Follow-Up : Perform kinase inhibition assays (e.g., GSK-3β or Cdk1) to confirm target engagement, as seen in and .

Basic: What in vitro models are suitable for evaluating anticancer activity?

Methodological Answer:

  • Cell Lines : Use panels like NCI-60 or specific lines (e.g., HeLa, HepG2) for cytotoxicity screening (MTT or SRB assays).
  • Dose-Response : Test concentrations from 0.1–100 µM with 48–72 hr incubation.
  • Controls : Include cisplatin or paclitaxel as positive controls and DMSO as a vehicle control (as in and ) .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives?

Methodological Answer:

  • Core Modifications : Vary substituents on the phenylamino group (e.g., electron-withdrawing nitro or cyano groups) to assess impact on potency ( ).
  • Bioisosteric Replacement : Substitute the tetrahydrobenzothiazole moiety with 1,3,4-thiadiazole ( ) or benzimidazole ( ).
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding to kinase ATP pockets (referenced in ) .

Basic: How to address solubility challenges in biological assays?

Methodological Answer:

  • Solubility Enhancers : Use DMSO (≤0.1% v/v) or cyclodextrin complexes.
  • Prodrug Strategies : Synthesize ester prodrugs (e.g., ethyl ester in ) hydrolyzed in vivo.
  • Formulation Optimization : Prepare nanoparticles or liposomal encapsulation for improved bioavailability .

Advanced: What mechanistic studies elucidate the compound’s mode of action?

Methodological Answer:

  • Kinase Profiling : Screen against kinase panels (e.g., Eurofins DiscoverX) to identify targets.
  • Apoptosis Assays : Measure caspase-3/7 activation via fluorogenic substrates.
  • Molecular Dynamics : Simulate binding stability to ATP-binding sites (e.g., 20 ns simulations in GROMACS) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.